molecular formula C10H7ClO3 B2907270 Methyl 4-chlorobenzofuran-7-carboxylate CAS No. 99517-48-3

Methyl 4-chlorobenzofuran-7-carboxylate

Cat. No.: B2907270
CAS No.: 99517-48-3
M. Wt: 210.61
InChI Key: KTGROFPZRDAWKV-UHFFFAOYSA-N
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Description

Methyl 4-chlorobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H7ClO3 and a molecular weight of 210.61 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of Methyl 4-chlorobenzofuran-7-carboxylate typically involves the reaction of 4-chlorobenzofuran with methyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-chlorobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-chlorobenzofuran-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes critical for microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Methyl 4-chlorobenzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:

  • Methyl 4-hydroxybenzofuran-7-carboxylate
  • Methyl 4-methylbenzofuran-7-carboxylate
  • Methyl 4-nitrobenzofuran-7-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The presence of the chlorine atom in this compound makes it unique, as it can undergo specific substitution reactions that other derivatives may not .

Properties

IUPAC Name

methyl 4-chloro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGROFPZRDAWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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